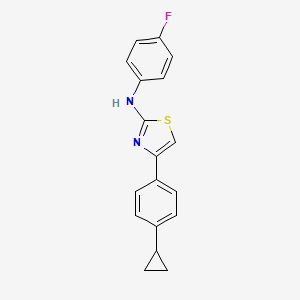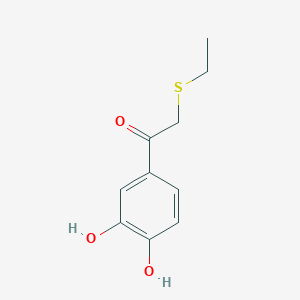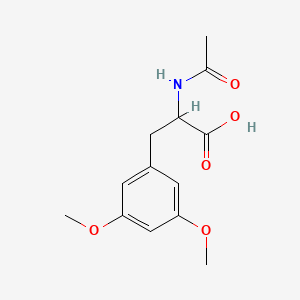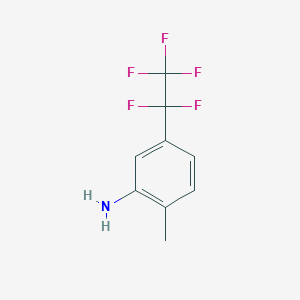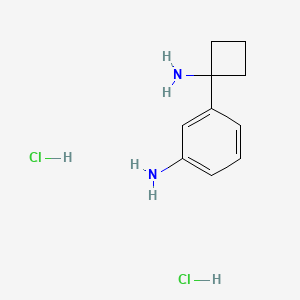
3-(1-Aminocyclobutyl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminocyclobutyl)aniline dihydrochloride is a chemical compound with a unique structure that includes an aminocyclobutyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclobutyl)aniline dihydrochloride typically involves the reduction of nitrobenzene derivatives. One common method is the reduction of nitrobenzene with tin (Sn) and concentrated hydrochloric acid (HCl) to form aniline, which can then be further modified to introduce the aminocyclobutyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction reactions using catalysts such as palladium over activated carbon. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminocyclobutyl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitrous acid (HNO₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, quinones, and various aromatic compounds .
Aplicaciones Científicas De Investigación
3-(1-Aminocyclobutyl)aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminocyclobutyl)aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simpler aromatic amine with a wide range of applications.
Cyclobutylamine: Contains a cyclobutyl group but lacks the aromatic ring.
Phenylamine: Another aromatic amine with similar reactivity but different structural features.
Uniqueness
3-(1-Aminocyclobutyl)aniline dihydrochloride is unique due to the presence of both an aminocyclobutyl group and an aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H16Cl2N2 |
|---|---|
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
3-(1-aminocyclobutyl)aniline;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;;/h1,3-4,7H,2,5-6,11-12H2;2*1H |
Clave InChI |
NZIRESHEZAAITK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC(=CC=C2)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


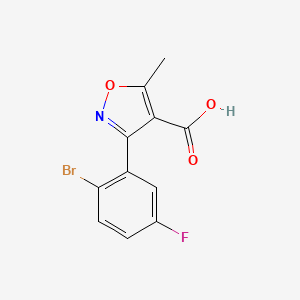
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
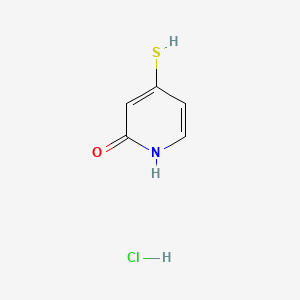
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
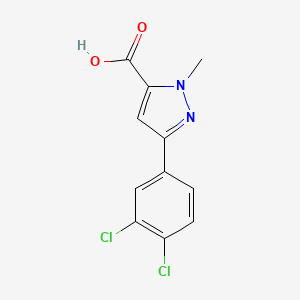
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)
![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)
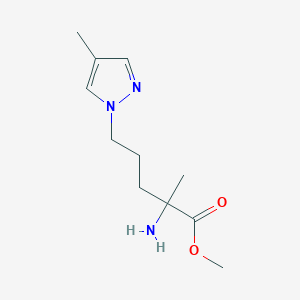
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)
